2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carbonitrile group and an ethylpiperazine moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 6-methylpyridine-3-carbonitrile with 4-ethylpiperazine under specific conditions, such as heating in a solvent like ethanol or methanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to pyridine-N-oxide.
Reduction: Reduction of the carbonitrile group to a primary amine.
Substitution: Replacement of the ethyl group on the piperazine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Utilizing nucleophiles like alkyl halides or amines under suitable reaction conditions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(4-ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
2-(4-ethylpiperazin-1-yl)aniline
1-ethylpiperazine
Uniqueness: 2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of the pyridine ring and the carbonitrile group
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-16-6-8-17(9-7-16)13-12(10-14)5-4-11(2)15-13/h4-5H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNXZGVGWWKZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC(=N2)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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